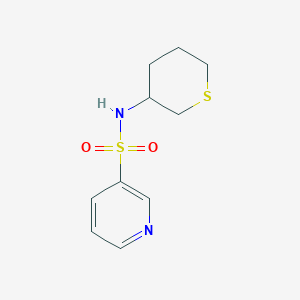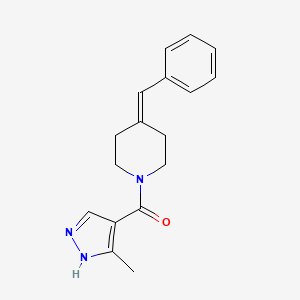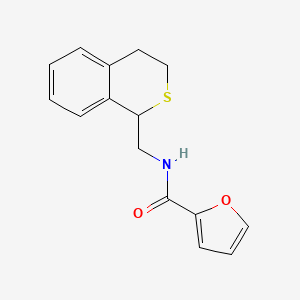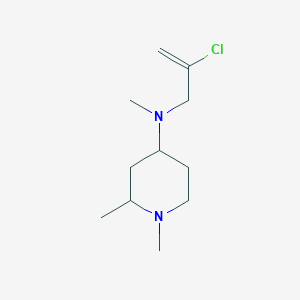
N-(thian-3-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thian-3-yl)pyridine-3-sulfonamide, also known as TPS, is a small molecule compound that has been widely used in scientific research due to its unique properties. TPS is a sulfonamide derivative that contains a thiazole ring and a pyridine ring, making it a heterocyclic compound.
Mécanisme D'action
The mechanism of action of N-(thian-3-yl)pyridine-3-sulfonamide as a carbonic anhydrase inhibitor involves binding to the active site of the enzyme. The thiazole ring of N-(thian-3-yl)pyridine-3-sulfonamide interacts with the zinc ion present in the active site, while the pyridine ring interacts with other amino acid residues. This binding prevents the enzyme from catalyzing the reaction between carbon dioxide and water, leading to a decrease in the production of bicarbonate and hydrogen ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(thian-3-yl)pyridine-3-sulfonamide depend on the specific biological process being studied. As a carbonic anhydrase inhibitor, N-(thian-3-yl)pyridine-3-sulfonamide has been shown to reduce intraocular pressure in animal models of glaucoma. In addition, N-(thian-3-yl)pyridine-3-sulfonamide has been shown to inhibit tumor cell growth in vitro, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(thian-3-yl)pyridine-3-sulfonamide is its selectivity for carbonic anhydrase and zinc ions. This selectivity allows researchers to study specific biological processes without interfering with other processes. However, N-(thian-3-yl)pyridine-3-sulfonamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
For the use of N-(thian-3-yl)pyridine-3-sulfonamide include the development of N-(thian-3-yl)pyridine-3-sulfonamide derivatives with improved solubility and selectivity and the use of N-(thian-3-yl)pyridine-3-sulfonamide as a tool to study the role of zinc ions in various biological processes.
Méthodes De Synthèse
The synthesis of N-(thian-3-yl)pyridine-3-sulfonamide can be achieved through a multistep process. First, 3-chloropyridine is reacted with thioamide to form 3-(thiazol-2-yl)pyridine. Next, the resulting compound is reacted with chlorosulfonic acid to form N-(thian-3-yl)pyridine-3-sulfonamide. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
N-(thian-3-yl)pyridine-3-sulfonamide has been widely used in scientific research as a tool to study various biological processes. One of the main applications of N-(thian-3-yl)pyridine-3-sulfonamide is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and hydrogen ions. N-(thian-3-yl)pyridine-3-sulfonamide inhibits the activity of carbonic anhydrase, which has been shown to have therapeutic potential in the treatment of glaucoma and other diseases.
In addition to its use as a carbonic anhydrase inhibitor, N-(thian-3-yl)pyridine-3-sulfonamide has also been used as a fluorescent probe for the detection of zinc ions. Zinc ions play important roles in various biological processes, including gene expression and enzymatic activity. N-(thian-3-yl)pyridine-3-sulfonamide has been shown to selectively bind to zinc ions, making it a useful tool for studying zinc-related biological processes.
Propriétés
IUPAC Name |
N-(thian-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2/c13-16(14,10-4-1-5-11-7-10)12-9-3-2-6-15-8-9/h1,4-5,7,9,12H,2-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNLAWRNZREUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)


